![molecular formula C19H15N3O7S2 B2533868 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 896018-02-3](/img/structure/B2533868.png)
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . They are found in many pharmaceutically important compounds and have shown a variety of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive effects .
Synthesis Analysis
1,3,4-Thiadiazoles can be synthesized using various methods. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles is characterized by a strong aromaticity of the ring system, which leads to great in vivo stability and generally, a lack of toxicities for higher vertebrates, including humans .
Chemical Reactions Analysis
1,3,4-Thiadiazoles can undergo various chemical reactions due to the presence of different functional groups. For example, they can react with hydrazonoyl chloride derivatives to form targeted 1,3,4-thiadiazolyl derivatives .
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
1,3,4-Thiadiazole derivatives have demonstrated promising antifungal properties . Specifically, some of the target compounds synthesized from this scaffold exhibit good antifungal activities. For instance, compound 4i has been found to be effective against Phytophthora infestans (P. infestans), with EC50 values of 3.43, outperforming the reference compound Dimethomorph (5.52 μg/ml). These findings suggest that the compound may have potential applications in crop protection against fungal pathogens.
Antibacterial Activity
The same 1,3,4-thiadiazole derivatives have also shown moderate to poor antibacterial activities against bacterial strains such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas campestris pvcitri (Xcc) . While not as potent as some existing bactericides, further optimization and structural modifications could enhance their antibacterial efficacy. These compounds may contribute to sustainable agriculture by providing alternatives to conventional antibacterial agents.
Plant Growth Regulation
Interestingly, 1,3,4-thiadiazole derivatives have been investigated as plant growth regulators . Although specific studies on the compound are limited, this scaffold’s potential impact on plant growth and development warrants further exploration. Researchers have observed positive effects on plant physiology and yield using related derivatives, making this an intriguing avenue for future research.
Anti-Epileptic Properties
While not directly studied for the compound mentioned, the 1,3,4-thiadiazole scaffold has been modified to develop anti-epileptic agents . These derivatives exhibit anticonvulsant activity and are considered highly effective with low toxicity. Although more research is needed, it highlights the versatility of this scaffold in diverse therapeutic areas.
Synthesis of Novel Compounds
The compound itself serves as a building block for the synthesis of novel derivatives. Researchers have employed a convergent synthetic route to create various 1,3,4-thiadiazole glucosides, emphasizing the importance of this scaffold in drug discovery and chemical synthesis . By exploring different substituents and functional groups, scientists can generate new compounds with tailored properties.
Characterization and Spectroscopic Studies
Researchers have characterized 1,3,4-thiadiazole molecules using UV, FT-IR, 13C-NMR, and 1H-NMR methods . These studies provide valuable insights into the compound’s structure, stability, and electronic properties. Such spectroscopic analyses contribute to our understanding of its behavior in various environments and pave the way for further investigations.
Wirkmechanismus
Zukünftige Richtungen
Future research on 1,3,4-thiadiazoles could focus on exploring their various biological activities and developing new compounds with improved properties. The wide range of activities exhibited by these compounds suggests that they have great potential in the fields of pharmaceuticals, agrochemicals, and more .
Eigenschaften
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7S2/c1-2-16(24)20-18-21-22-19(31-18)30-8-11-6-12(23)15(7-26-11)29-17(25)10-3-4-13-14(5-10)28-9-27-13/h3-7H,2,8-9H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSVPALKBHHBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

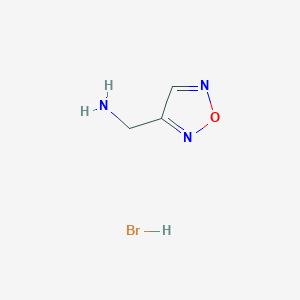
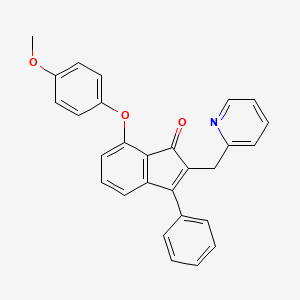
![N-(4-bromophenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B2533788.png)
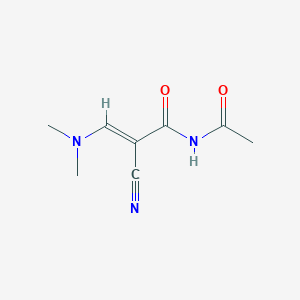
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533793.png)

![1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2533796.png)
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2533797.png)
![6-(2-Chloroacetyl)-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one](/img/structure/B2533799.png)
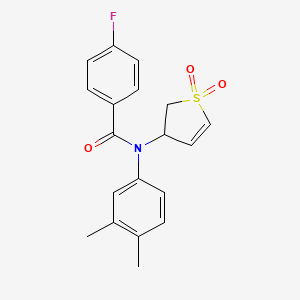
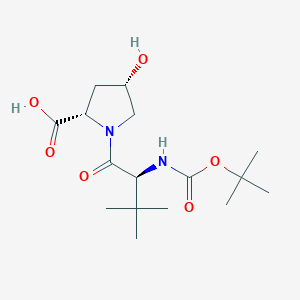
![2,2-Dimethyl-1-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B2533803.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide](/img/structure/B2533807.png)